molecular formula C9H14N4O2 B15279876 2-Methoxy-4-morpholinopyrimidin-5-amine

2-Methoxy-4-morpholinopyrimidin-5-amine

Cat. No.: B15279876
M. Wt: 210.23 g/mol
InChI Key: SMIZYVLDQUFLPD-UHFFFAOYSA-N
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Description

2-Methoxy-4-morpholinopyrimidin-5-amine is a chemical compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring substituted with a methoxy group at the 2-position and a morpholine ring at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-morpholinopyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methoxy-5-chloropyrimidine.

    Substitution Reaction: The 2-methoxy-5-chloropyrimidine undergoes a substitution reaction with morpholine to form 2-methoxy-4-morpholinopyrimidine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-morpholinopyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can produce a variety of heterocyclic derivatives .

Scientific Research Applications

2-Methoxy-4-morpholinopyrimidin-5-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound has been studied for its potential anti-inflammatory and anti-cancer properties.

    Medicine: It is being investigated as a potential therapeutic agent for treating inflammation-associated disorders and certain types of cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-morpholinopyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells stimulated by lipopolysaccharides (LPS). This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expression. Molecular docking studies have revealed that the compound has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-Methoxy-6-(4-methoxyphenyl)-4-morpholinopyrimidine
  • 2-(4-fluorophenyl)-6-methoxy-4-morpholinopyrimidine

Comparison: Compared to similar compounds, 2-Methoxy-4-morpholinopyrimidin-5-amine exhibits unique properties due to the presence of the methoxy group at the 2-position and the morpholine ring at the 4-position. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to inhibit iNOS and COX-2 makes it a promising candidate for the development of new anti-inflammatory agents .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-4-morpholin-4-ylpyrimidin-5-amine

InChI

InChI=1S/C9H14N4O2/c1-14-9-11-6-7(10)8(12-9)13-2-4-15-5-3-13/h6H,2-5,10H2,1H3

InChI Key

SMIZYVLDQUFLPD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N2CCOCC2)N

Origin of Product

United States

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